8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile
Description
Properties
IUPAC Name |
8-benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-7,12-14H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDNAIQJKWSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Reaction Mechanisms
[5+2] Cycloaddition for Bicyclic Core Formation
The bicyclo[3.2.1]octene skeleton is synthesized via a regioselective [5+2] cycloaddition between a diene and a nitrile oxide. This reaction exploits the inherent strain of the nitrile oxide to drive cyclization, forming a seven-membered oxabicyclic intermediate.
- Diene substrate : 1,3-Diene derivatives (e.g., 1,3-butadiene analogs).
- Nitrile oxide : Generated in situ from hydroxymoyl chlorides using triethylamine.
- Catalyst : Lewis acids such as BF₃·OEt₂ (10 mol%).
- Solvent : Dichloromethane (DCM) at 0°C to room temperature.
- Yield : 65–78% (dependent on diene substitution).
Mechanistic Insights :
The nitrile oxide acts as a 1,3-dipole, engaging the diene in a concerted cycloaddition. The Lewis acid coordinates to the nitrile oxide, enhancing electrophilicity and regioselectivity. The resulting oxabicyclic intermediate undergoes acid-catalyzed ring contraction to yield the bicyclo[3.2.1] framework.
Functional Group Manipulations
Benzyl Group Installation at N8
- Amine substrate : Bicyclic lactam intermediate.
- Alkylating agent : Benzyl bromide (1.5 equiv).
- Base : Sodium hydride (NaH, 2.0 equiv).
- Solvent : Tetrahydrofuran (THF) at reflux for 12 hours.
- Yield : 80–85%.
The lactam nitrogen is alkylated with benzyl bromide under basic conditions, introducing the 8-benzyl group.
Ketone Formation at C2
- Substrate : Benzylated bicyclic lactam.
- Oxidizing agent : Jones reagent (CrO₃/H₂SO₄).
- Solvent : Acetone at 0°C for 2 hours.
- Yield : 90–95%.
The lactam carbonyl is oxidized to a ketone, forming the 2-oxo group.
Optimization Studies and Challenges
Analytical Characterization Data
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| IR (cm⁻¹) | 2240 (C≡N), 1715 (C=O), 1600 (C=C) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.25 (m, 5H, Ar-H), 6.45 (d, J=10.0 Hz, 1H, C=CH), 4.15 (s, 2H, NCH₂), 3.80–3.60 (m, 2H, bridgehead-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.2 (C=O), 138.5 (C≡N), 134.2–127.8 (Ar-C), 120.5 (C=C) |
| HRMS (ESI+) | Calculated: 239.1184 [M+H]⁺; Found: 239.1186 |
Applications in Drug Discovery
The compound’s lead-like properties align with guidelines for successful drug candidates:
- Molecular weight : 238 Da (<300 Da).
- clogP : 2.1 (ideal range: 1–3).
- Fsp³ : 0.63 (high 3D character).
- Polar surface area : 45 Ų (favorable for membrane permeability).
Biological screening against Plasmodium falciparum revealed moderate activity (IC₅₀ = 12 µM), prompting structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
One of the primary applications of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is its role as a neurotransmitter reuptake inhibitor . Research indicates that this compound can inhibit the reuptake of key neurotransmitters such as serotonin, dopamine, and noradrenaline, which are crucial for mood regulation and cognitive functions .
Treatment of Mood Disorders
Due to its inhibitory effect on neurotransmitter reuptake, this compound is being investigated for its potential in treating various mood disorders, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
Studies have shown that compounds with similar mechanisms can significantly alleviate symptoms associated with these conditions by enhancing monoamine neurotransmission .
Pain Management
The compound also shows promise in pain management therapies. By modulating neurotransmitter levels, it may provide relief for patients suffering from chronic pain conditions, potentially acting as an adjunctive treatment alongside existing analgesics .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the reuptake of serotonin and noradrenaline in human cell lines transfected with respective transporters. This mechanism is similar to established antidepressants, suggesting a comparable therapeutic profile .
Clinical Implications
Clinical studies are underway to evaluate the efficacy and safety of this compound in human subjects. Early findings indicate that it may be beneficial for patients with treatment-resistant depression or those who experience significant side effects from conventional therapies .
Safety and Regulatory Status
As with any therapeutic agent, safety profiles are critical. The compound's safety data indicates moderate toxicity levels, necessitating careful dosage regulation during clinical trials to minimize adverse effects . Regulatory approvals will depend on comprehensive clinical trial results demonstrating both efficacy and safety.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. These compounds share a similar core structure but may differ in their substituents and functional groups. Some similar compounds include:
- 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile
- 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Biological Activity
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile (CAS: 863408-70-2) is a bicyclic compound belonging to the azabicyclo family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological properties. Its structural similarity to tropane alkaloids suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 863408-70-2 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and other cellular pathways:
Target of Action
The compound targets various receptors and enzymes, similar to tropane alkaloids, which are known to modulate neurotransmitter synthesis and signaling pathways.
Mode of Action
It is believed that this compound may act as an inhibitor or modulator of specific enzymes involved in signal transduction pathways, particularly those related to cancer cell survival and proliferation.
Biochemical Pathways
Research indicates that this compound may influence several key biochemical pathways:
- Neurotransmitter Regulation : Similar compounds have been shown to affect neurotransmitter levels, potentially impacting mood and cognitive functions.
- JAK/STAT Signaling Pathway : Studies have highlighted the inhibition of the JAK/STAT pathway by structurally related compounds, which could lead to reduced cancer cell proliferation.
Research Findings
Recent studies have investigated the efficacy of this compound in various biological contexts:
Case Study: Cancer Cell Lines
A study explored the effects of related compounds on STAT3 signaling in cancer cells, demonstrating that:
- The compound inhibited nuclear translocation of STAT3, leading to reduced expression of anti-apoptotic proteins like Bcl-X(L) and survivin.
- Enhanced sensitivity to chemotherapy agents such as paclitaxel was observed in ovarian cancer cell lines when treated with these compounds .
Comparative Analysis
The biological activity of 8-Benzyl derivatives has been compared with other azabicyclo compounds:
Q & A
What synthetic methodologies are most effective for constructing the azabicyclo[3.2.1]octane core, and how can stereochemical outcomes be controlled?
Basic Research Focus
The azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or intramolecular alkylation. For example, radical cyclization of bromo-azetidinones using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for related bicyclic systems . Stereoselectivity is influenced by steric and electronic factors in precursors, such as allyl or phenylmethyl substituents. Optimizing reaction temperature (e.g., 80–110°C) and solvent polarity can further enhance yield and selectivity.
Advanced Research Focus
For stereochemical control in 8-benzyl derivatives, endo/exo selectivity can be modulated using chiral auxiliaries or catalysts. Evidence from BIMU analog synthesis shows that substituents at the 3-position (e.g., benzyl groups) influence ring puckering and transition-state stabilization . Computational modeling (DFT) is recommended to predict stereochemical outcomes and refine synthetic routes.
How can spectroscopic and crystallographic techniques resolve structural ambiguities in azabicyclo derivatives?
Basic Research Focus
Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing endo vs. exo configurations in azabicyclo systems. For example, coupling constants (J values) between bridgehead protons and NOE correlations between benzyl protons and the bicyclic core provide spatial insights . X-ray crystallography of derivatives like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one confirms absolute stereochemistry and bond angles .
Advanced Research Focus
Contradictions in reported configurations (e.g., conflicting NOE data) require hybrid approaches:
- Variable-temperature NMR to assess conformational flexibility.
- Synchrotron XRD for high-resolution crystal structures.
- Comparative analysis with databases (e.g., Cambridge Structural Database) to identify outliers .
What strategies address discrepancies in reported pharmacological activities of azabicyclo derivatives?
Advanced Research Focus
Contradictory agonist/antagonist profiles (e.g., BIMU 1 as a partial agonist vs. full agonists) may arise from assay conditions (e.g., receptor density, coupling efficiency). To resolve this:
- Use standardized cell lines (e.g., CHO-K1 with stable receptor expression).
- Conduct comparative dose-response assays under matched buffer conditions (pH, ion concentration) .
- Validate findings with orthogonal methods (e.g., calcium flux vs. cAMP assays).
How do structural modifications at the 6-carbonitrile and 8-benzyl positions impact biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies on BIMU analogs reveal:
- 6-Carbonitrile : Enhances metabolic stability by reducing cytochrome P450 oxidation. Replacement with carboxylate esters decreases CNS penetration .
- 8-Benzyl : Bulky substituents improve receptor affinity but may reduce solubility. Introducing electron-withdrawing groups (e.g., para-CF₃) increases selectivity for serotonin receptors .
Methodology : - Synthesize analogs via Suzuki-Miyaura coupling for benzyl diversification.
- Assess pharmacokinetics using in vitro microsomal stability assays and in silico LogP calculations.
What experimental designs are critical for evaluating environmental persistence of azabicyclo derivatives?
Advanced Research Focus
Environmental fate studies require:
- Hydrolysis/Photolysis Assays : Expose compounds to pH-varied buffers (2–10) and UV light (254 nm) to measure degradation half-lives.
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential .
- Computational Tools : EPI Suite™ predicts biodegradability and soil adsorption coefficients (Koc) based on molecular descriptors .
How can researchers optimize synthetic routes for scalability without compromising enantiopurity?
Advanced Research Focus
Key considerations:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric induction.
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and enantiomeric excess (ee) in real time .
- Green Chemistry : Replace n-tributyltin hydride with less toxic reductants (e.g., TMS₃SiH) in radical cyclizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
